Clozapine

Description

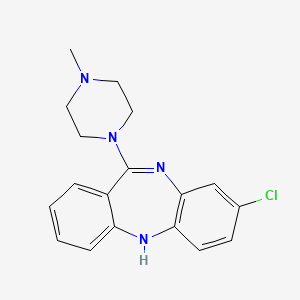

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUDBNBUXVUHMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022855, DTXSID401020663 | |

| Record name | Clozapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Chloro-11-(4-methyl-1-piperazinyl)-10H-dibenzo[b,e][1,4]diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Clozapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014507 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Solubility wt/wt at 25 °C: water <0.01, Solubility wt/wt at 25 °C: Acetone >5; acetonitrile 1.9; chloroform >20; ethhyl acetate >5; absolute ethanol 4.0, 1.86e-01 g/L | |

| Record name | Clozapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00363 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CLOZAPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6478 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Clozapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014507 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Yellow crystals from acetone-petroleum ether | |

CAS No. |

5786-21-0, 1333667-72-3 | |

| Record name | Clozapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5786-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clozapine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005786210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clozapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00363 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | clozapine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clozapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Chloro-11-(4-methyl-1-piperazinyl)-10H-dibenzo[b,e][1,4]diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clozapine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOZAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J60AR2IKIC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CLOZAPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6478 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Clozapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014507 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

183-184 °C, 183 - 184 °C | |

| Record name | Clozapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00363 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CLOZAPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6478 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Clozapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014507 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Clozapine's Enigmatic Efficacy: A Technical Guide to its Mechanism of Action in Treatment-Resistant Schizophrenia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clozapine stands as a cornerstone in the management of treatment-resistant schizophrenia (TRS), a debilitating condition affecting a significant subset of individuals with schizophrenia who do not respond adequately to standard antipsychotic medications.[1][2] Despite its superior efficacy, the precise molecular mechanisms underpinning this compound's therapeutic effects have remained a complex and multifaceted area of investigation. This technical guide provides an in-depth exploration of the core pharmacological actions of this compound, focusing on its intricate receptor binding profile, the downstream signaling pathways it modulates, and the key experimental methodologies used to elucidate these mechanisms.

Receptor Binding Profile of this compound

This compound's unique clinical profile is intrinsically linked to its broad and distinct receptor binding affinities. Unlike typical antipsychotics that primarily target dopamine D2 receptors, this compound interacts with a wide array of neurotransmitter receptors.[3][4] This "promiscuous" binding profile is thought to be central to its efficacy in TRS. The following table summarizes the binding affinities (Ki values in nM) of this compound for various receptors, providing a quantitative overview of its pharmacological fingerprint. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) | Primary Action | Potential Clinical Relevance |

| Dopamine Receptors | |||

| D1 | 270 | Antagonist | Modulation of cortical dopamine function[5] |

| D2 | 160 | Antagonist (low affinity) | Atypical antipsychotic action with lower risk of extrapyramidal symptoms[3][5] |

| D3 | 555 | Antagonist | |

| D4 | 24 | Antagonist (high affinity) | Potential role in antipsychotic efficacy and cognitive effects[5][6][7] |

| D5 | 454 | Antagonist | |

| Serotonin Receptors | |||

| 5-HT1A | 120 | Partial Agonist | Anxiolytic and antidepressant effects; modulation of dopamine release[5][8][9] |

| 5-HT2A | 5.4 | Inverse Agonist/Antagonist | Atypical antipsychotic properties; improvement in negative symptoms[3][4][5] |

| 5-HT2C | 9.4 | Antagonist | Potential role in metabolic side effects and mood regulation[3] |

| 5-HT3 | 95 | Antagonist | Antiemetic properties |

| 5-HT6 | 4 | Antagonist | Potential cognitive-enhancing effects |

| 5-HT7 | 6.3 | Antagonist | Regulation of mood and circadian rhythms |

| Muscarinic Receptors | |||

| M1 | 6.2 | Antagonist | Potential contribution to anticholinergic side effects; its metabolite, NDMC, is an M1 agonist[3][5] |

| Adrenergic Receptors | |||

| α1A | 1.6 | Antagonist | Orthostatic hypotension[3] |

| α2A | 90 | Antagonist | |

| Histamine Receptors | |||

| H1 | 1.1 | Antagonist | Sedation and weight gain[3] |

Key Signaling Pathways Modulated by this compound

This compound's interaction with its diverse receptor targets initiates a cascade of intracellular signaling events that ultimately modulate neuronal function and plasticity. The following sections detail the key signaling pathways implicated in its therapeutic action.

Dopamine D4 Receptor Signaling

This compound's high affinity for the D4 receptor has long been a focal point of research into its unique mechanism.[6][7] While selective D4 antagonists have not replicated this compound's efficacy, its interaction with this receptor is believed to contribute to its antipsychotic and cognitive-enhancing effects. D4 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.

Serotonin 5-HT2A Receptor Signaling

This compound's potent inverse agonism at the 5-HT2A receptor is a hallmark of atypical antipsychotics and is thought to be crucial for its efficacy against negative symptoms and its low propensity to cause extrapyramidal side effects.[3][4][5] 5-HT2A receptors are Gq-coupled GPCRs that activate phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC).

Muscarinic M1 Receptor Signaling via N-desmethylthis compound (NDMC)

While this compound itself is an antagonist at M1 muscarinic receptors, its primary active metabolite, N-desmethylthis compound (NDMC), acts as a potent M1 receptor agonist.[5][10][11][12] This agonism is thought to contribute significantly to this compound's beneficial effects on cognition. M1 receptors are also Gq-coupled, and their activation by NDMC stimulates the PLC-IP3/DAG pathway, similar to 5-HT2A receptor activation, but in a different neuronal context, leading to the release of acetylcholine and dopamine in the cortex.[12]

Convergent Signaling: The ERK Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in synaptic plasticity, cell survival, and differentiation. This compound has been shown to modulate the ERK pathway, although the precise mechanisms are complex and may involve transactivation of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[3][5][13] This suggests a convergence of signaling from multiple GPCRs engaged by this compound.

Convergent Signaling: The Akt/GSK-3β Pathway

The Akt/Glycogen Synthase Kinase 3 beta (GSK-3β) signaling pathway is another crucial intracellular cascade that regulates cell survival, metabolism, and synaptic plasticity. Dysregulation of this pathway has been implicated in the pathophysiology of schizophrenia. This compound has been shown to modulate this pathway, leading to the phosphorylation and inhibition of GSK-3β.[2][10][14][15][16][17] This action is thought to be a point of convergence for signals originating from various receptors, including dopamine and serotonin receptors.

Detailed Experimental Protocols

The following sections provide an overview of the methodologies for key experiments cited in the study of this compound's mechanism of action. These protocols are intended to serve as a guide and may require optimization based on specific experimental conditions and laboratory resources.

In Vitro Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for a target receptor.

Materials:

-

Cell membranes expressing the receptor of interest.

-

Radioligand specific for the target receptor (e.g., [³H]spiperone for D2 receptors).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Non-specific binding inhibitor (e.g., 10 µM haloperidol for D2 receptors).

-

96-well filter plates.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in triplicate:

-

Total binding wells: Cell membranes, radioligand, and assay buffer.

-

Non-specific binding wells: Cell membranes, radioligand, and non-specific binding inhibitor.

-

Competition wells: Cell membranes, radioligand, and varying concentrations of this compound.

-

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Positron Emission Tomography (PET) Imaging for Receptor Occupancy

This protocol describes a typical PET imaging study to measure the in vivo occupancy of dopamine D2 receptors by this compound in human subjects.

Objective: To quantify the percentage of D2 receptors occupied by this compound at therapeutic doses.

Materials:

-

PET scanner.

-

Radiotracer specific for D2 receptors (e.g., [¹¹C]raclopride).

-

Arterial line for blood sampling (optional, for kinetic modeling).

-

Image analysis software.

Procedure:

-

Recruit subjects with treatment-resistant schizophrenia who are on a stable dose of this compound and healthy control subjects.

-

Obtain informed consent and ethical approval.

-

Position the subject in the PET scanner.

-

Perform a transmission scan for attenuation correction.

-

Administer a bolus injection of the radiotracer (e.g., [¹¹C]raclopride).

-

Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).

-

If using arterial blood sampling, collect timed arterial blood samples throughout the scan to measure the radiotracer concentration in plasma.

-

Reconstruct the PET images.

-

Define regions of interest (ROIs) on the images, such as the striatum (high D2 receptor density) and the cerebellum (low D2 receptor density, used as a reference region).

-

Generate time-activity curves (TACs) for each ROI.

-

Calculate the binding potential (BP_ND) of the radiotracer in the target region using a suitable kinetic model (e.g., simplified reference tissue model).

-

Receptor occupancy is calculated as: Occupancy (%) = 100 * (BP_ND_control - BP_ND_this compound) / BP_ND_control.

Primary Cortical Neuron Culture

This protocol provides a method for isolating and culturing primary cortical neurons from embryonic rodents.[1][4][5][18]

Objective: To establish a primary neuronal culture for studying the cellular and molecular effects of this compound.

Materials:

-

Timed-pregnant rodent (e.g., rat or mouse at embryonic day 18).

-

Dissection instruments (sterile).

-

Hanks' Balanced Salt Solution (HBSS).

-

Trypsin-EDTA.

-

Fetal bovine serum (FBS).

-

Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

-

Poly-D-lysine coated culture plates or coverslips.

-

Cell strainer.

Procedure:

-

Euthanize the pregnant rodent according to approved animal care protocols.

-

Aseptically dissect the embryos and remove the cortices.

-

Mince the cortical tissue in ice-cold HBSS.

-

Digest the tissue with trypsin-EDTA at 37°C for 15-20 minutes.

-

Inactivate the trypsin with FBS-containing medium.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Pass the cell suspension through a cell strainer to remove any remaining clumps.

-

Centrifuge the cells and resuspend the pellet in pre-warmed Neurobasal medium.

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate the neurons at the desired density on poly-D-lysine coated plates or coverslips.

-

Incubate the cultures at 37°C in a humidified 5% CO₂ atmosphere.

-

After 24-48 hours, the neurons can be treated with this compound or other compounds for subsequent analysis (e.g., immunocytochemistry, Western blotting, electrophysiology).

In Vivo Microdialysis

This protocol outlines the use of in vivo microdialysis to measure extracellular neurotransmitter levels in the brain of a freely moving animal in response to this compound administration.[2][6][15][16][19]

Objective: To measure changes in extracellular dopamine and serotonin levels in specific brain regions following this compound administration.

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Syringe pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

-

Anesthetic.

Procedure:

-

Anesthetize the animal and place it in the stereotaxic apparatus.

-

Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens).

-

Allow the animal to recover from surgery for several days.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

-

Administer this compound (e.g., via intraperitoneal injection).

-

Continue collecting dialysate samples for several hours post-administration.

-

Analyze the concentration of neurotransmitters (e.g., dopamine, serotonin) and their metabolites in the dialysate samples using HPLC-ED.

-

Express the data as a percentage of the baseline neurotransmitter levels.

Whole-Cell Patch-Clamp Recording

This protocol describes the whole-cell patch-clamp technique to record the electrical activity of individual neurons and assess the effects of this compound on ion channel function and synaptic transmission.[20][21][22][23]

Objective: To investigate how this compound modulates neuronal excitability and synaptic currents.

Materials:

-

Inverted microscope with micromanipulators.

-

Patch-clamp amplifier and data acquisition system.

-

Glass micropipettes.

-

Pipette puller.

-

Recording chamber with perfusion system.

-

External recording solution (e.g., artificial cerebrospinal fluid).

-

Internal pipette solution (composition depends on the specific currents being studied).

-

Cultured neurons or acute brain slices.

Procedure:

-

Prepare cultured neurons or acute brain slices and place them in the recording chamber on the microscope stage.

-

Continuously perfuse the chamber with external recording solution.

-

Fabricate a glass micropipette with a tip resistance of 3-7 MΩ using a pipette puller.

-

Fill the micropipette with the internal solution and mount it on the micromanipulator.

-

Under visual guidance, carefully approach a neuron with the micropipette.

-

Apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

-

Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.

-

In voltage-clamp mode, hold the neuron at a specific membrane potential and record synaptic currents (e.g., excitatory postsynaptic currents - EPSCs, or inhibitory postsynaptic currents - IPSCs).

-

In current-clamp mode, inject current to elicit action potentials and measure changes in membrane potential.

-

After obtaining a stable baseline recording, apply this compound to the perfusion bath and record the changes in electrical activity.

-

Analyze the data to determine the effects of this compound on parameters such as firing rate, action potential threshold, and the amplitude and frequency of synaptic currents.

Conclusion

The mechanism of action of this compound in treatment-resistant schizophrenia is a testament to the complexity of synaptic transmission and intracellular signaling in the central nervous system. Its unique efficacy is not attributable to a single receptor interaction but rather to its multifaceted engagement with a wide range of neurotransmitter systems. The convergence of these diverse inputs onto key signaling pathways, such as the ERK and Akt/GSK-3β cascades, likely orchestrates the profound changes in neuronal function and plasticity that underlie its therapeutic effects.

This technical guide has provided a comprehensive overview of our current understanding of this compound's pharmacology, from its receptor binding profile to its influence on intracellular signaling. The detailed experimental protocols offer a foundation for researchers seeking to further unravel the intricacies of this remarkable therapeutic agent. Continued investigation into the downstream consequences of this compound's multi-receptor engagement will undoubtedly pave the way for the development of novel and more targeted therapies for treatment-resistant schizophrenia, offering hope for individuals who do not benefit from conventional antipsychotic treatments.

References

- 1. Isolation and Culture of Mouse Cortical Neurons [protocols.io]

- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Primary Culture of Cortical Neurons [bio-protocol.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound's Molecular Signature: Selective 5-HT2A Receptor Downregulation and Signalling in Rat Brain Cortical Regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Roles of the Akt/GSK-3 and Wnt signaling pathways in schizophrenia and antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound induction of ERK1/2 cell signalling via the EGF receptor in mouse prefrontal cortex and striatum is distinct from other antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. This compound-induced ERK1 and ERK2 signaling in prefrontal cortex is mediated by the EGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. karger.com [karger.com]

- 15. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Antipsychotic Drug this compound Suppresses the RGS4 Polyubiquitylation and Proteasomal Degradation Mediated by the Arg/N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Primary Neuron Cultures: Techniques, Applications, and Yields — Stretchable microelectrode arrays for in vitro biomedical research [bmseed.com]

- 19. criver.com [criver.com]

- 20. Whole Cell Patch Clamp Protocol [protocols.io]

- 21. docs.axolbio.com [docs.axolbio.com]

- 22. Patch Clamp Protocol [labome.com]

- 23. protocols.io [protocols.io]

A Technical Guide to the Role of Clozapine's Metabolites in Its Therapeutic Effects

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clozapine stands as the gold standard for treatment-resistant schizophrenia, exhibiting a unique clinical profile that distinguishes it from all other antipsychotics. Its superiority is attributed not only to the parent compound but significantly to the complex pharmacology of its primary active metabolite, N-desmethylthis compound, commonly known as northis compound. This technical guide provides an in-depth examination of the distinct and synergistic roles of this compound and northis compound. We will dissect their pharmacokinetic profiles, compare their pharmacodynamic actions at key neurotransmitter receptors, and elucidate the contribution of northis compound to this compound's therapeutic efficacy and side-effect profile. Particular focus is given to the divergent actions at muscarinic receptors and the subsequent modulation of cholinergic and glutamatergic systems, which are thought to be crucial for this compound's effects on cognition. This document synthesizes quantitative data, details relevant experimental methodologies, and provides visual representations of key pathways to serve as a comprehensive resource for professionals in neuroscience and drug development.

Pharmacokinetics of this compound and Northis compound

This compound undergoes extensive hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system. The N-demethylation of this compound to its major active metabolite, northis compound, is catalyzed predominantly by CYP1A2, with lesser contributions from CYP3A4, CYP2C19, and CYP2D6.[1][2] Northis compound is pharmacologically active and typically circulates in plasma at concentrations ranging from 50% to 90% of the parent drug.[3] The significant interindividual variability in this compound metabolism necessitates therapeutic drug monitoring (TDM) to optimize treatment.[4] Factors such as smoking status (CYP1A2 induction), sex, and co-medications can significantly alter the plasma concentrations of both this compound and northis compound.[1][3]

Table 1: Pharmacokinetic Parameters of this compound and Northis compound

| Parameter | This compound | Northis compound | Reference(s) |

| Time to Peak (Tmax) | ~2.5 hours | Longer than this compound | [3] |

| Elimination Half-life | ~14 hours (steady-state) | Longer than this compound | [1][3] |

| Plasma Clearance | 8.7 - 53.3 L/h | Slower than this compound | [3] |

| Volume of Distribution | 1.6 - 7.3 L/kg | - | [3] |

| Plasma Protein Binding | ~95% | - | [3] |

| Primary Metabolizing Enzymes | CYP1A2, CYP3A4 | - | [2][3] |

| Therapeutic Plasma Range | 350 - 600 ng/mL | 100 - 600 ng/mL | [3][5] |

Pharmacodynamics: A Tale of Two Compounds

The unique clinical efficacy of this compound is believed to arise from the combined receptor binding profile of the parent drug and northis compound.[5] While they share affinities for many of the same receptors, their functional activities at these sites can differ significantly, leading to a complex net effect on neurotransmission.

Receptor Binding Profiles and Functional Activities

Northis compound often exhibits distinct functional properties compared to this compound, most notably at muscarinic receptors, where it acts as an agonist, in stark contrast to this compound's antagonism.[6][7] This duality is central to understanding both the therapeutic benefits and certain side effects of this compound treatment.

Table 2: Comparative Receptor Binding and Functional Activity

| Receptor Target | This compound Activity | Northis compound Activity | Key Implications | Reference(s) |

| Dopamine D₂ | Low affinity antagonist | Low affinity antagonist / Weak partial agonist | Low extrapyramidal symptoms (EPS) | [6][8] |

| Dopamine D₄ | High affinity antagonist | High affinity antagonist | Atypical antipsychotic action | [9] |

| Serotonin 5-HT₁A | Partial agonist | More efficacious partial agonist | Anxiolytic, antidepressant, cognitive enhancement | [8][9] |

| Serotonin 5-HT₂A | Potent inverse agonist | Potent inverse agonist | Atypical antipsychotic action, low EPS | [6][10] |

| Serotonin 5-HT₂C | Antagonist | More potent antagonist | Weight gain, metabolic effects | [5][11] |

| Muscarinic M₁ | Antagonist | Partial agonist | Cognitive effects (Northis compound), Anticholinergic side effects (this compound), Sialorrhea (Northis compound) | [6][7][12] |

| Muscarinic M₄ | Partial agonist | More efficacious partial agonist | Potential cognitive enhancement | [7][13] |

| Adrenergic α₁ | Antagonist | Antagonist | Orthostatic hypotension, sedation | [6] |

| Histamine H₁ | Potent antagonist | Less potent antagonist | Sedation, weight gain | [6] |

The Role of Northis compound in Key Signaling Pathways

The Muscarinic System: A Critical Divergence

The opposing actions of this compound and northis compound at the M₁ muscarinic acetylcholine receptor are a cornerstone of their combined pharmacology. This compound's M₁ antagonism contributes to undesirable anticholinergic side effects like constipation and blurred vision.[6] Conversely, northis compound's M₁ partial agonism is hypothesized to contribute significantly to this compound's beneficial effects on cognition.[7][12] This agonism can increase the release of acetylcholine and dopamine in the prefrontal cortex, pathways crucial for learning and memory.[12] Northis compound's activity at other muscarinic receptors is also implicated in the common side effect of sialorrhea (excessive salivation).[6]

The Glutamatergic System: Potentiating NMDA Function

Schizophrenia is associated with hypofunction of the N-methyl-D-aspartate (NMDA) receptor.[14] this compound is known to modulate glutamatergic neurotransmission, and northis compound appears to be a key player in this effect.[15][16] Studies have shown that northis compound, through its M₁ receptor agonism, can potentiate NMDA receptor activity.[14] This potentiation is thought to occur via an allosteric mechanism, enhancing NMDA receptor currents and potentially ameliorating the glutamatergic deficits seen in schizophrenia.[14] This mechanism may underlie this compound's ability to improve cognitive symptoms and its efficacy in patients resistant to other antipsychotics.[17]

The Clinical Utility of the this compound-to-Northis compound Ratio

The ratio of this compound to northis compound (CLZ:NDMC) in plasma is an emerging clinical tool. While a therapeutic range for this compound is generally considered to be 350-600 ng/mL, the CLZ:NDMC ratio can provide additional information regarding metabolism, adherence, and potentially, the balance of therapeutic and adverse effects.[3][18] An optimal ratio is often suggested to be around 2.[18]

Table 3: Clinical Interpretation of the this compound/Northis compound Ratio

| Ratio (CLZ:NDMC) | Possible Interpretation | Clinical Considerations | Reference(s) |

| > 2 | Slow metabolism; CYP1A2 inhibition (e.g., by fluvoxamine); recent missed doses of this compound. | May be associated with better cardiometabolic outcomes. Monitor for this compound-related side effects. | [5][18] |

| 1 - 2 | "Normal" or expected metabolism. | Generally considered the target range for optimal balance of effects. | [18][19] |

| < 1 | Rapid metabolism (e.g., smoker); CYP1A2 induction; poor adherence (this compound's shorter half-life). | May be associated with better cognitive functioning but poorer metabolic outcomes. Assess for adherence and smoking status. | [5][18] |

Key Experimental Protocols

The characterization of this compound and northis compound's pharmacology relies on a suite of established in vitro and in vivo experimental techniques.

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor.

-

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound and northis compound for various receptors.

-

Methodology:

-

Preparation: Cell membranes expressing the receptor of interest are prepared.

-

Incubation: Membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]spiperone for D₂ receptors) and varying concentrations of the unlabeled test compound (this compound or northis compound).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Detection: Radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ is then calculated using the Cheng-Prusoff equation.

-

G-Protein Coupled Receptor (GPCR) Functional Assays

These assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a GPCR.

-

Objective: To measure the functional activity and potency (EC₅₀) or inhibitory activity (IC₅₀) of this compound and northis compound.

-

Example (cAMP Assay for Gs/Gi-coupled receptors):

-

Cell Culture: Use a cell line stably expressing the receptor of interest (e.g., 5-HT₁A).

-

Treatment: Cells are treated with the test compound (this compound or northis compound) alone (to test for agonist activity) or in the presence of a known agonist (to test for antagonist activity).

-

Lysis & Detection: After incubation, cells are lysed, and the intracellular concentration of cyclic adenosine monophosphate (cAMP) is measured using techniques like ELISA or HTRF (Homogeneous Time-Resolved Fluorescence).

-

Analysis: A decrease in cAMP (for Gi-coupled receptors) or an increase (for Gs-coupled receptors) indicates agonist activity. The ability to block an agonist-induced change indicates antagonist activity.

-

-

Other common assays: GTPγS binding assays, calcium flux assays (for Gq-coupled receptors like M₁), and β-arrestin recruitment assays are also widely used.[20][21][22]

In Vivo Microdialysis

This technique is used to measure neurotransmitter levels in specific brain regions of freely moving animals.

-

Objective: To assess the effect of this compound or northis compound administration on the extracellular concentrations of neurotransmitters like dopamine and acetylcholine in brain regions such as the prefrontal cortex.[12]

-

Methodology:

-

Probe Implantation: A microdialysis probe is surgically implanted into the target brain region.

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the aCSF.

-

Sample Collection: The outflowing fluid (dialysate) is collected at regular intervals.

-

Drug Administration: The animal is administered this compound, northis compound, or vehicle.

-

Analysis: The concentration of neurotransmitters in the dialysate is quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometry detection.

-

Conclusion

The therapeutic action of this compound is not attributable to a single receptor interaction but to a complex symphony of effects produced by both the parent drug and its primary metabolite, northis compound. Northis compound is not merely an inactive byproduct but a pharmacologically distinct entity that critically shapes the overall clinical profile of this compound treatment. Its partial agonism at M₁ muscarinic receptors, in particular, offers a compelling mechanism for this compound's procognitive effects and distinguishes it from all other antipsychotics. Understanding the divergent and synergistic actions of these two compounds is paramount for optimizing this compound therapy, interpreting therapeutic drug monitoring results, and guiding the development of novel antipsychotics that may emulate the multifaceted benefits of this unique drug. Future research should continue to unravel the intricate interplay between this compound and northis compound to fully harness their therapeutic potential.

References

- 1. Frontiers | Clinical and pharmacological factors influencing serum this compound and northis compound levels [frontiersin.org]

- 2. Frontiers | The effects of clinical and pharmacological factors on the ratio of this compound to northis compound in psychiatric patients [frontiersin.org]

- 3. Population Pharmacokinetics of this compound and Northis compound and Switchability Assessment between Brands in Uruguayan Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic monitoring of plasma this compound and N-desmethylthis compound (northis compound): practical considerations | BJPsych Advances | Cambridge Core [cambridge.org]

- 5. The effects of clinical and pharmacological factors on the ratio of this compound to northis compound in psychiatric patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding Profile, Metabolism, Kinetics, Drug Interactions and Use of Plasma Levels (Chapter 5) - The this compound Handbook [cambridge.org]

- 7. researchgate.net [researchgate.net]

- 8. The this compound metabolite N-desmethylthis compound displays variable activity in diverse functional assays at human dopamine D₂ and serotonin 5-HT₁A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. psychscenehub.com [psychscenehub.com]

- 10. Dopaminergic and serotonergic effects of this compound. Implications for a unique clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. psychscenehub.com [psychscenehub.com]

- 12. N-desmethylthis compound, a major metabolite of this compound, increases cortical acetylcholine and dopamine release in vivo via stimulation of M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. N-desmethylthis compound, an allosteric agonist at muscarinic 1 receptor, potentiates N-methyl-D-aspartate receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Changes in Brain Glutamate on Switching to this compound in Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound potentiation of N-methyl-D-aspartate receptor currents in the nucleus accumbens: role of NR2B and protein kinase A/Src kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The this compound to northis compound ratio: a narrative review of the clinical utility to minimize metabolic risk and enhance this compound efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tewv.nhs.uk [tewv.nhs.uk]

- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 21. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [pubmed.ncbi.nlm.nih.gov]

- 22. scienceopen.com [scienceopen.com]

Clozapine's Intricate Dance with Glutamatergic and GABAergic Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Clozapine, the gold-standard antipsychotic for treatment-resistant schizophrenia, exerts a complex and multifaceted influence on the brain's primary excitatory and inhibitory neurotransmitter systems: the glutamatergic and GABAergic pathways. This technical guide delves into the core mechanisms of this compound's action on these systems, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling cascades to provide a comprehensive resource for the scientific community.

Impact on the Glutamatergic System

This compound's interaction with the glutamatergic system is not a simple agonist or antagonist relationship but rather a nuanced modulation that appears to normalize the hyper- and hypo-glutamatergic states implicated in schizophrenia. This modulation occurs at the level of receptors, neurotransmitter release, and transporter function.

Modulation of Glutamate Receptors

This compound interacts with both ionotropic (NMDA, AMPA) and metabotropic glutamate receptors (mGluRs), leading to a cascade of downstream effects.

N-Methyl-D-Aspartate (NMDA) Receptors: Evidence suggests that this compound enhances NMDA receptor function, which is often compromised in schizophrenia.[1][2] Rather than binding directly to the primary agonist site, this compound appears to act through indirect mechanisms, potentially involving its interaction with other neurotransmitter systems that modulate NMDA receptor activity, such as the noradrenergic system.[3] Studies have shown that this compound can attenuate NMDA receptor complex-mediated responses in vivo and that its effects on gene expression are dependent on NMDA receptor activity.[1][3] In induced pluripotent stem cell (iPSC)-derived neurons from this compound-responsive schizophrenia patients, this compound pretreatment has been shown to normalize NMDA receptor-mediated currents and enhance the expression of NMDA receptor subunits like GRIN2A and GRIN2B.[4]

α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and Kainate Receptors: this compound also influences the expression of AMPA and kainate receptor subunits. Long-term treatment with this compound has been shown to increase AMPA receptor binding in the anterior cingulate cortex.[5] Furthermore, it can alter the mRNA levels of various AMPA and kainate receptor subunits in the cortex and striatum, suggesting a role in synaptic plasticity.[6]

Metabotropic Glutamate Receptors (mGluRs): this compound's effects on the glutamatergic system are also mediated by mGluRs. It has been demonstrated that this compound can prevent thalamocortical hyperglutamatergic transmission by activating presynaptic group III mGluRs.[7][8] This action may contribute to its unique efficacy in treatment-resistant schizophrenia.

Effects on Glutamate Levels and Transport

This compound appears to modulate extracellular glutamate levels in a region-specific manner. In the prefrontal cortex, it can attenuate the excessive glutamate release induced by NMDA receptor antagonists.[9] However, studies using in vivo microdialysis have shown that local perfusion of this compound can increase extracellular glutamate levels in the medial prefrontal cortex and mediodorsal thalamic nucleus.[8]

A key mechanism in this modulation is this compound's effect on glutamate transporters. Research has shown that this compound can reduce the expression of the glutamate transporter-1 (GLT-1) in astrocytes by approximately 50%, leading to a dose-dependent reduction in glutamate uptake.[10] This could increase the availability of glutamate in the synapse, potentially compensating for a hypoglutamatergic state.

Reversal of Glutamate-to-GABA Neurotransmitter Switch

Recent preclinical studies have shown that phencyclidine (PCP), a psychotomimetic that models schizophrenia, can induce a switch in some glutamatergic neurons to a GABAergic phenotype.[11][12] Remarkably, this compound treatment has been found to reverse this pathological neurotransmitter switch, providing a novel mechanism for its therapeutic effects.[11][12]

Impact on the GABAergic System

This compound's interaction with the GABAergic system is equally complex, involving direct receptor binding and modulation of GABAergic transmission, which may contribute to both its therapeutic efficacy and some of its side effects, such as the risk of seizures.

Interaction with GABA-A Receptors

This compound acts as a functional antagonist at GABA-A receptors.[13] This antagonism is subtype-specific, with a greater effect in cerebrocortical and hippocampal membranes compared to cerebellar membranes.[13] Electrophysiological studies have confirmed that this compound inhibits inhibitory post-synaptic currents (IPSCs) at GABAergic synapses in a dose-dependent manner.[14] This is achieved by reducing the amplitude of quantal events, suggesting a postsynaptic mechanism of action.[14] It is hypothesized that this compound may preferentially block a specific subset of GABA-A receptors.[15]

Interaction with GABA-B Receptors

There is growing evidence for a direct interaction between this compound and GABA-B receptors.[16] Molecular docking studies suggest that this compound can bind directly to the GABA-B receptor, potentially at the same site as the agonist baclofen.[16][17] Functionally, this compound appears to act as a positive allosteric modulator, facilitating the binding of GABA to its receptor and enhancing GABA-B receptor-mediated inhibitory neurotransmission.[17][18] This potentiation of GABA-B signaling may be a key element of this compound's unique clinical profile.[18]

Effects on GABAergic System Integrity

Long-term treatment with this compound can induce changes in the GABAergic system. In animal models, chronic this compound administration has been shown to increase GABA-A receptor binding in the infralimbic and anterior cingulate cortex.[19] It has also been observed to increase the gene expression of the GABA-synthesizing enzyme, GAD67.[19]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various preclinical and in vitro studies on this compound's effects on glutamatergic and GABAergic systems.

Table 1: this compound's Impact on Glutamatergic Pathways

| Parameter | Effect | Model System | Quantitative Detail |

| NMDA Receptor-Mediated cGMP Levels | Antagonism | Rat Cerebellum (in vivo) | ED50 values of 2.1 - 3.9 mg/kg (i.p.) |

| Excitatory Postsynaptic Current (EPSC) | Increase | iPSC-derived neurons from this compound-responsive patients | ~Twofold increase in amplitude and frequency |

| NMDA Receptor-Mediated Currents | Increase | iPSC-derived neurons from this compound-responsive patients | Significant increase in plateau and peak current amplitudes |

| Glutamate Transporter-1 (GLT-1) Levels | Reduction | Primary astrocyte cultures | ~50% reduction |

| Glutamate Uptake | Reduction | Primary astrocyte cultures | Dose-dependent |

| AMPA Receptor Binding | Increase | Rat Anterior Cingulate Cortex | Significant increase after 6 months of treatment |

| Kainate Receptor Binding | Increase | Rat Hippocampal Subfields | Significant increase after 6 months of treatment |

| AMPA/Kainate Receptor Subunit mRNA | Alteration | Rat Cortex and Striatum | Region-specific increases and decreases in various subunits |

| Extracellular Glutamate (local perfusion) | Increase | Rat Medial Prefrontal Cortex | 30 µM this compound caused a significant increase |

Table 2: this compound's Impact on GABAergic Pathways

| Parameter | Effect | Model System | Quantitative Detail |

| GABA-A Receptor Function | Antagonism | Rat Brain Vesicles, Cultured VTA Neurons | Micromolar concentrations inhibit GABA-induced chloride uptake and IPSCs |

| GABA-A Receptor Binding ([3H]-muscimol) | Increase | Rat Infralimbic & Anterior Cingulate Cortex | Significant increase after 6 months of treatment |

| GAD67 mRNA Expression | Increase | Rat Brain | Significant increase after 6 months of treatment |

| GABA-B Receptor Binding ([3H]-CGP54626A) | Increase | In vitro | Dose-dependent increase |

| GABA Binding Affinity at GABA-B Receptor | Increase | In vitro | Leftward shift in competition curve in the presence of this compound |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate this compound's effects on the glutamatergic and GABAergic systems.

In Vivo Microdialysis

-

Objective: To measure extracellular levels of neurotransmitters (e.g., glutamate, GABA) in specific brain regions of freely moving animals.

-

Procedure:

-

A microdialysis probe is stereotaxically implanted into the target brain region (e.g., medial prefrontal cortex, nucleus accumbens).

-

The probe is perfused with artificial cerebrospinal fluid (aCSF).

-

Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe into the aCSF.

-

The collected dialysate is then analyzed using high-performance liquid chromatography (HPLC) to quantify the neurotransmitter concentrations.

-

This compound can be administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis) to assess its acute or chronic effects on neurotransmitter levels.[7][8][20]

-

Electrophysiology

-

Objective: To measure the electrical activity of neurons and assess synaptic function.

-

Techniques:

-

Patch-Clamp Recording: Used on cultured neurons or brain slices to record ionic currents from a single cell. This allows for the detailed characterization of synaptic events like inhibitory postsynaptic currents (IPSCs) and excitatory postsynaptic currents (EPSCs), as well as currents mediated by specific receptors (e.g., NMDA, GABA-A).[14]

-

Multi-Electrode Array (MEA) Recording: Used to record the spontaneous and evoked electrical activity from a network of cultured neurons. This technique is valuable for assessing how this compound modulates neuronal firing rates and network synchrony in iPSC-derived neuronal cultures from patients and controls.[2][4]

-

Receptor Binding Assays

-

Objective: To determine the affinity and density of this compound and other ligands for specific receptors.

-

Procedure:

-

Brain tissue is homogenized, and cell membranes are isolated.

-

The membranes are incubated with a radiolabeled ligand (e.g., [3H]muscimol for GABA-A receptors, [3H]AMPA for AMPA receptors) that specifically binds to the receptor of interest.

-

The amount of bound radioactivity is measured to quantify receptor density.

-

Competition binding assays, where increasing concentrations of an unlabeled drug (like this compound) are added, are used to determine the drug's affinity for the receptor.[5][13][19]

-

In Situ Hybridization

-

Objective: To visualize and quantify the expression of specific messenger RNA (mRNA) molecules within intact tissue sections.

-

Procedure:

-

Brain tissue is sectioned and mounted on slides.

-

A labeled probe (e.g., a 35S-labeled cRNA probe for GAD67) that is complementary to the target mRNA sequence is applied to the tissue.

-

The probe hybridizes with the target mRNA.

-

The location and amount of the labeled probe are detected, providing information on the cellular localization and expression levels of the gene of interest.[19]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound's actions on the glutamatergic synapse.

Caption: this compound's dual actions on the GABAergic synapse.

Caption: Workflow for in vivo microdialysis experiments.

Conclusion

This compound's therapeutic superiority in treatment-resistant schizophrenia is intrinsically linked to its complex and nuanced interactions with both the glutamatergic and GABAergic systems. It does not act as a simple antagonist or agonist at a single receptor but rather as a broad-spectrum modulator that can rebalance the excitatory/inhibitory equilibrium that is disrupted in schizophrenia. By enhancing NMDA receptor function, modulating glutamate release and uptake, antagonizing specific GABA-A receptor subtypes, and potentiating GABA-B receptor signaling, this compound orchestrates a symphony of effects that ultimately lead to a normalization of pathological neural circuits. A deeper understanding of these intricate mechanisms is crucial for the development of novel therapeutics that can emulate the efficacy of this compound while offering a more favorable side-effect profile. This guide provides a foundational resource for researchers and drug development professionals dedicated to this critical endeavor.

References

- 1. Intracellular Modulation of NMDA Receptor Function by Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Reverses Dysfunction of Glutamatergic Neurons Derived From this compound-Responsive Schizophrenia Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound attenuates N-methyl-D-aspartate receptor complex-mediated responses in vivo: tentative evidence for a functional modulation by a noradrenergic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound Reverses Dysfunction of Glutamatergic Neurons Derived From this compound-Responsive Schizophrenia Patients [frontiersin.org]

- 5. Effects of chronic haloperidol and this compound treatment on AMPA and kainate receptor binding in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound and haloperidol differentially affect AMPA and kainate receptor subunit mRNA levels in rat cortex and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Normalizes a Glutamatergic Transmission Abnormality Induced by an Impaired NMDA Receptor in the Thalamocortical Pathway via the Activation of a Group III Metabotropic Glutamate Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Normalizes a Glutamatergic Transmission Abnormality Induced by an Impaired NMDA Receptor in the Thalamocortical Pathway via the Activation of a Group III Metabotropic Glutamate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Changes in Brain Glutamate on Switching to this compound in Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. escholarship.org [escholarship.org]

- 12. This compound Reverses the Glutamate-to-GABA Neurotransmitter Switch Induced by Phencyclidine in the Prelimbic Cortex of Mice [escholarship.org]

- 13. Subtype specificity of gamma-aminobutyric acid type A receptor antagonism by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound inhibits synaptic transmission at GABAergic synapses established by ventral tegmental area neurones in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound and some other antipsychotic drugs may preferentially block the same subset of GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Binding of this compound to the GABAB receptor: clinical and structural insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Differential effects of long-term treatment with this compound or haloperidol on GABAA receptor binding and GAD67 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound and GABA transmission in schizophrenia disease models: establishing principles to guide treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

Clozapine's Unique Pharmacological Profile: A Departure from First-Generation Antipsychotics

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Clozapine stands as a cornerstone in the treatment of refractory schizophrenia, exhibiting superior efficacy compared to first-generation antipsychotics (FGAs). This distinction arises from a unique and complex pharmacological profile that deviates significantly from the traditional dopamine D2 receptor-centric mechanism of FGAs. This technical guide provides an in-depth exploration of this compound's pharmacological properties, offering a comparative analysis with FGAs, detailed experimental methodologies, and visual representations of key signaling pathways to inform future research and drug development endeavors.

Core Pharmacological Differences: A Multi-Receptor Perspective

First-generation antipsychotics, such as haloperidol and chlorpromazine, primarily exert their therapeutic effects through potent antagonism of the dopamine D2 receptor in the mesolimbic pathway.[1] While effective in mitigating positive symptoms, this high-affinity D2 blockade is also responsible for a significant burden of extrapyramidal side effects (EPS) and hyperprolactinemia.[1]

This compound, in stark contrast, exhibits a more complex and nuanced interaction with a wide array of neurotransmitter receptors.[2][3] Its "atypical" nature is defined by a lower affinity for D2 receptors and a higher affinity for a multitude of other receptor subtypes.[2] This multi-receptor engagement is believed to contribute to its broader spectrum of efficacy, including the management of negative and cognitive symptoms, and a markedly lower propensity for EPS.[2][4]

Quantitative Receptor Binding Affinities

The following tables summarize the in vitro receptor binding affinities (Ki values in nM) of this compound compared to the representative FGAs, haloperidol and chlorpromazine. Lower Ki values indicate higher binding affinity.

Table 1: Dopamine Receptor Binding Affinities (Ki, nM)

| Receptor | This compound | Haloperidol | Chlorpromazine |

| D1 | 290 - 540[5] | ~20 | ~10 |

| D2 | 130 - 190[5][6] | 0.5 - 2.2[6] | ~1-2 |

| D3 | 20 - 50 | ~1 | ~5 |

| D4 | 9 - 20[7] | ~5 | ~3 |

| D5 | ~500 | ~10 | ~8 |

Table 2: Serotonin Receptor Binding Affinities (Ki, nM)

| Receptor | This compound | Haloperidol | Chlorpromazine |

| 5-HT1A | 150 - 200 | >1000 | ~100 |

| 5-HT2A | 5 - 20[2] | ~50 | ~2 |

| 5-HT2C | 10 - 30 | ~200 | ~10 |

| 5-HT3 | ~100 | >1000 | ~50 |

| 5-HT6 | 4[2] | >1000 | ~100 |

| 5-HT7 | ~20 | >1000 | ~80 |

Table 3: Muscarinic Acetylcholine Receptor Binding Affinities (Ki, nM)

| Receptor | This compound | Haloperidol | Chlorpromazine |

| M1 | 6.2[2] | >1000 | ~10 |

| M2 | ~100 | >1000 | ~50 |

| M3 | ~100 | >1000 | ~30 |

| M4 | ~20 | >1000 | ~80 |

| M5 | ~100 | >1000 | ~60 |

Table 4: Adrenergic and Histamine Receptor Binding Affinities (Ki, nM)

| Receptor | This compound | Haloperidol | Chlorpromazine |

| α1-Adrenergic | 1.6[2] | ~10 | ~2 |

| α2-Adrenergic | ~50 | ~200 | ~20 |

| H1-Histamine | 1.1[2] | ~500 | ~3 |

Key Signaling Pathways and Mechanisms of Action

Dopaminergic Pathways: Mesolimbic vs. Mesocortical Selectivity

FGAs indiscriminately block D2 receptors in all major dopamine pathways, leading to the desired antipsychotic effect in the mesolimbic pathway but also causing adverse effects through blockade in the nigrostriatal (EPS) and tuberoinfundibular (hyperprolactinemia) pathways.[1] this compound, with its lower D2 affinity, exhibits a degree of anatomical specificity, preferentially targeting the mesolimbic system over the nigrostriatal system.[8] Furthermore, this compound has been shown to potently stimulate mesocortical dopamine neurons, which may contribute to its efficacy against negative and cognitive symptoms.[9]

Serotonin-Dopamine Interaction in the Prefrontal Cortex

This compound's potent antagonism of the 5-HT2A receptor is a key differentiator from FGAs.[2] In the prefrontal cortex (PFC), serotonin (5-HT) neurons exert an inhibitory influence on dopamine (DA) release. By blocking 5-HT2A receptors, this compound disinhibits DA neurons, leading to increased dopamine release in the PFC.[10][11] This effect is thought to contribute to the amelioration of negative and cognitive symptoms.

Modulation of Glutamatergic Neurotransmission

Emerging evidence suggests that this compound's unique efficacy may also involve the modulation of the glutamatergic system, which is dysregulated in schizophrenia.[12][13] this compound has been shown to reverse abnormalities in glutamatergic transmission and can normalize the activity of glutamatergic neurons.[12][14][15] This is a significant departure from FGAs, which have minimal direct effects on the glutamate system.

Detailed Experimental Protocols

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This protocol outlines the general steps for determining the binding affinity of this compound and FGAs to various receptors using a competitive radioligand binding assay.

1. Membrane Preparation:

- Culture cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells).

- Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

- Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

- Resuspend the final membrane pellet in the assay buffer and determine the protein concentration (e.g., using a BCA assay).[16][17]

2. Competitive Binding Assay:

- In a 96-well plate, add a fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors) to each well.

- Add increasing concentrations of the unlabeled test compound (this compound, haloperidol, or chlorpromazine).

- To determine non-specific binding, add a high concentration of a known potent unlabeled ligand for the receptor of interest to a separate set of wells.

- Add the prepared cell membranes to each well to initiate the binding reaction.

- Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.[16][18]

3. Separation and Detection:

- Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the unbound.

- Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.[16]

4. Data Analysis:

- Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

- Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

- Calculate the Ki value (the inhibition constant, representing the affinity of the test compound for the receptor) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Membrane_Prep [label="Membrane Preparation\n(Receptor Source)"];

Assay_Setup [label="Assay Setup\n(Radioligand, Test Compound, Membranes)"];

Incubation [label="Incubation\n(Binding Equilibrium)"];

Filtration [label="Rapid Filtration\n(Separation of Bound/Unbound)"];

Counting [label="Scintillation Counting\n(Quantify Radioactivity)"];

Analysis [label="Data Analysis\n(IC50 -> Ki Calculation)"];

End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Membrane_Prep;

Membrane_Prep -> Assay_Setup;

Assay_Setup -> Incubation;

Incubation -> Filtration;

Filtration -> Counting;

Counting -> Analysis;

Analysis -> End;

}

In Vivo Microdialysis for Neurotransmitter Release

This protocol describes the general procedure for measuring extracellular levels of dopamine and serotonin in the brain of a freely moving rat following the administration of an antipsychotic drug.

1. Probe Implantation:

- Anesthetize the rat and place it in a stereotaxic frame.

- Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or nucleus accumbens).

- Secure the cannula to the skull with dental cement and allow the animal to recover from surgery.

2. Microdialysis Procedure:

- On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the target brain region.

- Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min) using a microinfusion pump.[7][19]

- Allow a stabilization period for the extracellular environment to equilibrate.

3. Sample Collection and Drug Administration:

- Collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes).

- Administer the antipsychotic drug (this compound or an FGA) either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

- Continue collecting dialysate samples for a specified period after drug administration.

4. Neurochemical Analysis:

- Analyze the collected dialysate samples for the concentration of dopamine, serotonin, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[20][21]

- The HPLC system separates the different neurochemicals, and the electrochemical detector provides a sensitive and quantitative measurement of each compound.

5. Data Analysis:

- Calculate the basal extracellular concentrations of the neurotransmitters.

- Express the post-drug administration concentrations as a percentage of the baseline levels.

- Compare the effects of this compound and FGAs on the extracellular levels of dopamine and serotonin in the specific brain region.

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Surgery [label="Stereotaxic Surgery\n(Guide Cannula Implantation)"];

Recovery [label="Animal Recovery"];

Probe_Insertion [label="Microdialysis Probe Insertion"];

Perfusion [label="aCSF Perfusion & Equilibration"];

Baseline_Collection [label="Baseline Sample Collection"];

Drug_Admin [label="Drug Administration\n(this compound or FGA)"];

Post_Drug_Collection [label="Post-Drug Sample Collection"];

HPLC_Analysis [label="HPLC-ED Analysis\n(Neurotransmitter Quantification)"];

Data_Analysis [label="Data Analysis\n(% Baseline Change)"];

End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Surgery;

Surgery -> Recovery;

Recovery -> Probe_Insertion;

Probe_Insertion -> Perfusion;

Perfusion -> Baseline_Collection;

Baseline_Collection -> Drug_Admin;

Drug_Admin -> Post_Drug_Collection;

Post_Drug_Collection -> HPLC_Analysis;

HPLC_Analysis -> Data_Analysis;

Data_Analysis -> End;

}

Conclusion

This compound's pharmacological profile is a testament to the complexity of antipsychotic action beyond simple D2 receptor blockade. Its broad receptor footprint, encompassing significant interactions with serotonergic, muscarinic, and other dopaminergic receptors, along with its modulation of glutamatergic pathways, provides a plausible basis for its superior efficacy in treatment-resistant schizophrenia. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, fostering a deeper understanding of this compound's unique mechanisms and inspiring the development of novel antipsychotics with improved efficacy and tolerability. By moving beyond a purely D2-centric view, the field can continue to advance towards more effective treatments for schizophrenia and other psychotic disorders.

References

- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 2. psychscenehub.com [psychscenehub.com]

- 3. researchgate.net [researchgate.net]

- 4. Unique Effects of this compound: A Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ils.unc.edu [ils.unc.edu]

- 6. cdn-links.lww.com [cdn-links.lww.com]

- 7. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound produces potent antidopaminergic effects anatomically specific to the mesolimbic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound potently stimulates mesocortical dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Serotonin-dopamine interaction and its relevance to schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dopamine and serotonin interactions in the prefrontal cortex: insights on antipsychotic drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Reverses Dysfunction of Glutamatergic Neurons Derived From this compound-Responsive Schizophrenia Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glutamatergic Antipsychotic Drugs: A New Dawn in the Treatment of Schizophrenia? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. escholarship.org [escholarship.org]